BenchChemオンラインストアへようこそ!

cis-N,2-Dimethylcyclohexan-1-amine

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

cis-N,2-Dimethylcyclohexan-1-amine (CAS 2528-57-6) is a chiral secondary amine characterized by a cis-configured cyclohexane ring bearing a methyl substituent at the C2 position and an N-methylamino group at C1. Its IUPAC name is (1R,2S)-N,2-dimethylcyclohexan-1-amine, with a molecular formula of C8H17N and a molecular weight of 127.23 g/mol.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Cat. No. B8022724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-N,2-Dimethylcyclohexan-1-amine
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC
InChIInChI=1S/C8H17N/c1-7-5-3-4-6-8(7)9-2/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1
InChIKeyHMDSHIZGTPRJHT-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-N,2-Dimethylcyclohexan-1-amine CAS 2528-57-6: A Chiral Secondary Amine Building Block for Asymmetric Synthesis


cis-N,2-Dimethylcyclohexan-1-amine (CAS 2528-57-6) is a chiral secondary amine characterized by a cis-configured cyclohexane ring bearing a methyl substituent at the C2 position and an N-methylamino group at C1. Its IUPAC name is (1R,2S)-N,2-dimethylcyclohexan-1-amine, with a molecular formula of C8H17N and a molecular weight of 127.23 g/mol . This compound is utilized as a chiral building block, ligand, or auxiliary in asymmetric organic synthesis and medicinal chemistry research, where precise stereochemical control is essential for target selectivity and biological activity [1].

Why cis-N,2-Dimethylcyclohexan-1-amine Cannot Be Readily Substituted by Other Cyclohexylamines


The cis-configuration of N,2-dimethyl groups on the cyclohexane ring imposes a distinct stereoelectronic environment that directly influences molecular recognition, conformational bias, and catalytic performance [1][2]. Unlike its trans-isomer or unconstrained tertiary amines such as N,N-dimethylcyclohexylamine (DMCHA), the cis-stereochemistry of this compound restricts rotational freedom, creating a well-defined spatial arrangement of the amine and methyl substituents [3]. This rigidity is critical in applications such as chiral ligand design, where even minor conformational differences can lead to significant changes in enantioselectivity or receptor binding affinity. Consequently, substituting this specific cis-configured amine with a generic cyclohexylamine analog often results in loss of stereochemical fidelity, reduced biological potency, or diminished catalytic efficiency, underscoring the necessity for precise compound specification in research and industrial procurement.

Quantitative Differentiation of cis-N,2-Dimethylcyclohexan-1-amine: A Comparator-Based Evidence Guide


cis-N,2-Dimethylcyclohexan-1-amine 98% Purity: A Benchmark for Reliable Chiral Synthesis

Commercial cis-N,2-dimethylcyclohexan-1-amine is consistently supplied with a minimum purity specification of 98%, as verified by independent vendor quality control data . In contrast, generic or mixed-isomer cyclohexylamines, such as 2-methylcyclohexylamine (cis + trans mixture, 97% purity), lack stereochemical definition and may contain up to 50% of the undesired isomer, which can compromise enantioselectivity in downstream applications [1].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

cis-2-Methylcyclohexanamine Scaffold Confers a 365-Fold Potency Enhancement in CCR6 Antagonists

In a 2025 study of squaramide-based CCR6 antagonists, the cis-2-methylcyclohexanamine analog exhibited a 365-fold improvement in antagonist potency compared to the unsubstituted cyclohexanamine derivative [1]. This effect was attributed to the methyl group biasing the cyclohexane ring conformation toward the bioactive bound state, thereby reducing ligand strain energy [1]. While this study did not directly test cis-N,2-dimethylcyclohexan-1-amine, the structural similarity of the cis-2-methylcyclohexanamine core suggests that the same conformational bias is a key determinant of potency for compounds containing this scaffold.

GPCR Antagonism Drug Discovery Conformational Analysis

cis-N,2-Dimethylcyclohexan-1-amine Enables >99% ee in Asymmetric Reductive Amination

The asymmetric reductive amination of racemic diastereomeric cyclohexanones using chiral catalysts yields optically active dimethylcyclohexanamines with enantiomeric excess (ee) values ranging from 86% to >99% [1]. This methodology is particularly effective for accessing the cis-configured amine, as the stereochemistry of the starting ketone and the chiral catalyst work in concert to favor the cis-product [1]. In contrast, the trans-isomer is formed with significantly lower selectivity under identical conditions, underscoring the unique accessibility of the cis-stereoisomer via this catalytic route.

Asymmetric Catalysis Chiral Amine Synthesis Process Chemistry

N,2-Dimethylcyclohexanamine Derivatives Exhibit Subtype-Selective NMDA Receptor Modulation

N,2-Dimethylcyclohexanamine-based compounds have been characterized as NMDA receptor antagonists with subtype selectivity. For instance, one derivative (CHEMBL2036514) displayed a Kd of 5.10 nM for the NR2B subunit in rat brain striatum, indicating high-affinity binding to this specific NMDA receptor subtype [1]. Another derivative (CHEMBL5081008) showed an EC50 of 93 nM at the GluN1/GluN2A receptor but a much weaker IC50 of 10,000 nM at the GluN1/GluN2B receptor, demonstrating functional selectivity between NMDA receptor subtypes [2]. These data highlight the potential of the cis-N,2-dimethylcyclohexan-1-amine scaffold as a versatile starting point for developing subtype-selective CNS therapeutics.

Neuropharmacology Ion Channel Modulation CNS Drug Discovery

cis-N,2-Dimethylcyclohexan-1-amine: A Superior Chiral Auxiliary Compared to Trans-Isomers in Alkylation Reactions

The cis-configuration of N,2-dimethylcyclohexan-1-amine provides a more effective chiral environment for asymmetric induction in alkylation reactions compared to its trans-isomer. Studies on cyclohexyl-based chiral auxiliaries have demonstrated that the cis-geometry leads to higher diastereoselectivities in the alkylation of enolates due to more effective facial shielding of the reactive intermediate [1]. Specifically, the cis-arrangement places the N-methyl group and the C2-methyl group on the same face of the cyclohexane ring, creating a sterically differentiated environment that directs the approach of electrophiles to one enolate face preferentially.

Chiral Auxiliary Asymmetric Alkylation Stereoselective Synthesis

cis-N,2-Dimethylcyclohexan-1-amine Exhibits Distinct Conformational Energy Landscape vs. Trans-Isomer

The cis-configuration of N,2-dimethylcyclohexan-1-amine imposes a different conformational energy landscape compared to its trans-isomer. In the cis-isomer, the N-methyl and C2-methyl groups are forced into a gauche-like interaction, which destabilizes certain chair conformations and biases the ring toward specific geometries [1]. This conformational restriction is analogous to that observed in cis-2-methylcyclohexanamine, where the methyl group was shown to significantly reduce the number of accessible low-energy conformers compared to the unsubstituted or trans-substituted analogs [2]. This conformational bias is a key factor in the enhanced biological potency and stereoselectivity observed for cis-configured cyclohexylamine derivatives.

Conformational Analysis Molecular Modeling Ligand Design

cis-N,2-Dimethylcyclohexan-1-amine: Key Application Scenarios in Drug Discovery and Asymmetric Synthesis


Design of Subtype-Selective NMDA Receptor Antagonists for CNS Disorders

Based on the high-affinity binding (Kd = 5.10 nM) of N,2-dimethylcyclohexanamine derivatives to the NR2B subunit of NMDA receptors [1] and the functional selectivity between GluN2A and GluN2B subtypes (EC50 = 93 nM vs. IC50 = 10,000 nM) [2], cis-N,2-dimethylcyclohexan-1-amine serves as a privileged scaffold for developing subtype-selective NMDA receptor antagonists. This is particularly relevant for CNS drug discovery programs targeting neurological disorders such as Parkinson's disease, stroke, and cerebral ischemia, where selective modulation of NMDA receptor subtypes can improve therapeutic outcomes while minimizing side effects [3]. Researchers can leverage the cis-stereochemistry to fine-tune receptor subtype selectivity and optimize pharmacokinetic properties.

Chiral Auxiliary for Asymmetric Alkylation and Enolate Chemistry

The cis-configuration of N,2-dimethylcyclohexan-1-amine provides a sterically differentiated environment that enhances diastereoselectivity in asymmetric alkylation reactions [1][2]. This makes it a valuable chiral auxiliary for the synthesis of enantiopure α-substituted carbonyl compounds, which are common intermediates in the production of pharmaceuticals, agrochemicals, and natural products. The ability to achieve high diastereoselectivities reduces the need for costly and time-consuming chromatographic separations, improving overall process efficiency.

Synthesis of Conformationally Restricted Ligands for GPCR Targets

The conformational bias imparted by the cis-2-methylcyclohexanamine core, which led to a 365-fold potency enhancement in CCR6 antagonists [1], suggests that cis-N,2-dimethylcyclohexan-1-amine is an excellent building block for designing conformationally restricted ligands targeting G protein-coupled receptors (GPCRs). By pre-organizing the ligand into its bioactive conformation, this scaffold can improve binding affinity, selectivity, and metabolic stability, accelerating hit-to-lead optimization in drug discovery programs focused on inflammation, immunology, and oncology.

Enantioselective Catalysis and Chiral Ligand Development

The high enantiomeric excess (>99% ee) achievable for cis-configured dimethylcyclohexanamines via asymmetric reductive amination [1] underscores the utility of cis-N,2-dimethylcyclohexan-1-amine as both a chiral ligand and a chiral building block in asymmetric catalysis. It can be incorporated into ligand frameworks for transition metal-catalyzed transformations such as hydrogenation, cross-coupling, and C–H activation, where precise stereocontrol is paramount. Its commercial availability at 98% purity [2] ensures reliable and reproducible results in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-N,2-Dimethylcyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.